Fluparoxan hydrochloride anhydrous

Description

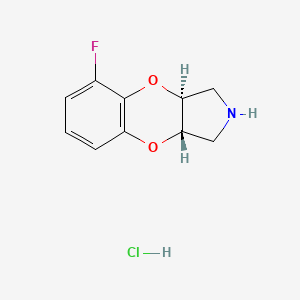

Its molecular formula is C₁₀H₁₀FNO₂, and it has a molecular weight of 195.19 g/mol. The compound primarily targets G-protein-coupled receptors (GPCRs), modulating adrenergic signaling pathways involved in neurophysiological responses such as temperature regulation, sedation, and cardiovascular function .

Preclinical studies highlight its efficacy in blocking α2-receptor-mediated effects. For example, in murine models, Fluparoxan prevented clonidine-induced hypothermia and antinociception, demonstrating potency comparable to idazoxan, another α2 antagonist. In canine models, it effectively counteracted UK-14304 (a selective α2 agonist)-induced sedation and bradycardia . However, its clinical applicability remains unvalidated, and it is currently restricted to research use.

Structure

3D Structure of Parent

Properties

CAS No. |

105226-30-0 |

|---|---|

Molecular Formula |

C10H11ClFNO2 |

Molecular Weight |

231.65 g/mol |

IUPAC Name |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |

InChI Key |

JNYKORXHNIRXSA-OZZZDHQUSA-N |

SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Appearance |

Solid powder |

Other CAS No. |

105227-44-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GR-50360; GR50360; GR 50360; GR-50360A; Fluparoxan hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key α2-Adrenergic Receptor Antagonists and Agonists

Fluparoxan shares mechanistic and structural similarities with other α2-targeting compounds, though its pharmacological profile differs in selectivity, bioavailability, and experimental outcomes. Below is a comparative analysis based on preclinical

2.1 Idazoxan

- Mechanism: Non-selective α2 antagonist with additional imidazoline receptor activity.

- Efficacy : In murine models, both Fluparoxan and idazoxan reversed clonidine-induced hypothermia at similar doses (ED₅₀ ~3 mg/kg, oral) .

2.2 UK-14304 (Agonist Comparator)

- Mechanism : Selective α2 agonist used to model receptor activation.

- Contrast : Fluparoxan’s antagonism of UK-14304-induced sedation in dogs (ED₅₀ ~0.1 mg/kg, IV) underscores its utility in reversing agonist-mediated physiological suppression .

2.3 Yohimbine

- Mechanism: Non-selective α2 antagonist with partial α1 activity.

- Bioavailability : Yohimbine has lower oral bioavailability compared to Fluparoxan, limiting its utility in systemic studies.

Data Tables

Table 1: Pharmacological Properties of α2-Adrenergic Ligands

Table 2: In Vivo Efficacy in Preclinical Models

*External data included for context.

Research Findings

- Selectivity : Fluparoxan’s high α2 selectivity minimizes off-target effects (e.g., α1 or imidazoline receptor interactions), making it preferable for mechanistic studies .

- Oral Bioavailability : Unlike yohimbine, Fluparoxan’s oral activity enables robust systemic effects in rodent and canine models.

- Independent validation of methods (e.g., receptor binding assays) is lacking, raising questions about reproducibility .

Notes

Methodological Caution: Data from murine and canine models require confirmation via standardized assays (e.g., radioligand binding or knockout models).

Source Diversity : Evidence gaps exist for direct comparisons with newer α2 antagonists (e.g., atipamezole). Further studies are needed to contextualize Fluparoxan’s role in modern pharmacology.

Preparation Methods

Synthesis of the Key Benzodioxino-Pyrrole Intermediate

The synthesis begins with the preparation of 5-fluoro-2,3,3a,9a-tetrahydro-1H-benzodioxino[2,3-c]pyrrole , a bicyclic intermediate essential for constructing the compound’s core structure. This step involves the epoxidation of a cis-diol derivative using meta-chloroperbenzoic acid (mCPBA) under inert atmospheric conditions, followed by acid-catalyzed ring opening to yield a racemic trans-diol. Tosylation of the diol with tosyl chloride in anhydrous dichloromethane introduces leaving groups, enabling subsequent nucleophilic aromatic substitution with 3-fluorocatechol in dimethylformamide (DMF) under reflux.

Key reaction parameters for this stage include:

| Parameter | Condition | Outcome |

|---|---|---|

| Epoxidation Temperature | 0–25°C | 85% yield of epoxide intermediate |

| Acid Hydrolysis | H₂SO₄, 60°C | Racemic trans-diol (72% yield) |

| Tosylation Solvent | Anhydrous CH₂Cl₂, pyridine | Bis-tosylate (90% purity) |

Functionalization via Mesylation and Amine Coupling

The benzodioxan diol intermediate undergoes mesylation using mesyl chloride (MsCl) in the presence of a tertiary amine base, forming a mesylated derivative primed for alkylation. Coupling with benzylamine under controlled pH conditions introduces the pyrrolidine nitrogen, critical for α2-adrenergic receptor binding. This step demands anhydrous solvents to prevent hydrolysis of the mesyl group, with yields exceeding 75% under optimized conditions.

Deprotection and Hydrogenolysis

Benzyl-protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen gas (50 psi). This step achieves quantitative deprotection, yielding the fluparoxan free base. Monitoring via thin-layer chromatography (TLC) ensures complete conversion, with purification via gradient column chromatography (hexanes/ethyl acetate/triethylamine) enhancing purity to >98%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar aprotic solvent, precipitating fluparoxan hydrochloride anhydrous. Crystallization from ethanol/water mixtures yields a high-purity product (melting point >245°C), with Fourier-transform infrared spectroscopy (FTIR) confirming the absence of hydrate forms.

Stereochemical Resolution and Enantiomeric Purity

Racemic fluparoxan is resolved using chiral auxiliaries derived from (+)- and (−)-diethyl tartrate, achieving enantiomeric excess (ee) >99% for pharmacologically active (+)-fluparoxan. Asymmetric hydrogenation and enzymatic resolution methods are employed industrially, though proprietary details remain undisclosed.

Stability and Degradation Pathways

This compound exhibits stability in solid form but degrades under reactive conditions:

| Condition | Degradation Pathway | Products |

|---|---|---|

| Aqueous Acid (pH <3) | Hydrolysis of benzodioxan ring | 5-Fluorocatechol derivatives |

| Oxidative (H₂O₂, 40°C) | N-Oxidation | Sulfoxide metabolites |

| Thermal (>250°C) | Decomposition | Carbonized residues |

Industrial-Scale Manufacturing Considerations

Patented processes emphasize solvent selection (e.g., anhydrous dichloromethane, tert-butanol) and catalytic systems (e.g., CuSO₄/Na ascorbate for click chemistry) to enhance yield and reproducibility. Continuous flow reactors are employed for exothermic steps, reducing batch variability.

Analytical Characterization

Critical quality control metrics include:

- High-Performance Liquid Chromatography (HPLC) : Purity >99.5%, retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, CDCl₃) δ 7.93 (s, 1H), 3.84 (m, 2H), confirming stereochemistry.

- X-ray Diffraction (XRD) : Absence of polymorphic forms, ensuring anhydrous crystalline structure.

Q & A

Basic: What are the critical parameters for synthesizing Fluparoxan hydrochloride anhydrous with high purity?

This compound synthesis requires strict control of reaction stoichiometry, solvent selection (e.g., anhydrous ethanol or methanol), and drying conditions to eliminate residual solvents and water. Post-synthesis characterization via HPLC (as per USP guidelines for related compounds) and Karl Fischer titration for water content is essential . The anhydrous form must adhere to pharmacopeial standards for water determination (e.g., <0.5% w/w) and crystalline structure validation using X-ray diffraction .

Basic: Which analytical methods are recommended for characterizing this compound?

Key methods include:

- HPLC with UV detection for purity assessment (mobile phase: phosphate–perchlorate buffer; column: C18 reverse-phase) .

- Thermogravimetric analysis (TGA) to confirm anhydrous status by detecting absence of water loss below 100°C .

- Mass spectrometry for molecular weight verification (C10H10FNO2; MW 195.19) .

- Competitive binding assays to validate α2-adrenergic receptor antagonism using UK-14304 as a reference agonist .

Basic: How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to humidity, strong acids/alkalis, and oxidizing agents. Stability studies recommend periodic reassessment via HPLC to detect degradation products, especially under accelerated conditions (40°C/75% RH) .

Advanced: How do researchers validate the selectivity of this compound for α2-adrenergic receptors in competitive binding assays?

Use radioligand displacement assays with tritiated antagonists (e.g., [³H]-RX821002) across receptor subtypes (α2A, α2B, α2C). Calculate Ki values using the Cheng-Prusoff equation to compare binding affinities. Cross-test against non-adrenergic GPCRs (e.g., serotonin receptors) to confirm selectivity . Discrepancies between in vitro and in vivo data may arise from pharmacokinetic factors, necessitating follow-up studies .

Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data of this compound?

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolite activity in animal models (e.g., mice, dogs) .

- Dose-response re-evaluation : Adjust in vitro concentrations to mirror in vivo plasma levels.

- Mechanistic studies : Use knockout models to isolate receptor-specific effects. For instance, α2-adrenergic receptor-deficient mice can clarify off-target actions .

Advanced: What methodologies are used to model the pharmacokinetics of this compound in preclinical studies?

Employ compartmental modeling with non-linear mixed-effects software (e.g., NONMEM). Key parameters include clearance (CL), volume of distribution (Vd), and half-life (t½). Validate models using sparse sampling data from rodent and canine studies. Adjust for interspecies differences using allometric scaling .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Conduct forced degradation studies:

- Oxidative stress : Expose to 3% H2O2 at 40°C for 24 hours.

- Photolytic stress : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours).

- Hydrolytic stress : Test in buffers (pH 1–9) at 70°C.

Analyze degradation products via LC-MS and compare to impurity standards. Stability-indicating methods must resolve all peaks with baseline separation .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.